1-(5-Bromo-3-fluoropyridin-2-yl)ethanol
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Overview
Description
1-(5-Bromo-3-fluoropyridin-2-yl)ethanol is an organic compound with the molecular formula C7H7BrFNO It is a derivative of pyridine, featuring both bromine and fluorine substituents on the pyridine ring, along with an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Bromo-3-fluoropyridin-2-yl)ethanol can be synthesized through several methods. One common approach involves the bromination and fluorination of a pyridine derivative, followed by the introduction of the ethanol group. The typical synthetic route includes:
Step 1: Bromination of 2-fluoropyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Step 2: Introduction of the ethanol group via a Grignard reaction, where 5-bromo-3-fluoropyridine is reacted with ethyl magnesium bromide, followed by hydrolysis.
Industrial Production Methods: Industrial production of this compound often involves similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromo-3-fluoropyridin-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the bromine or fluorine substituents using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed:
Oxidation: 1-(5-Bromo-3-fluoropyridin-2-yl)acetaldehyde or 1-(5-Bromo-3-fluoropyridin-2-yl)acetic acid.
Reduction: 1-(3-Fluoropyridin-2-yl)ethanol or 1-(5-Bromo-2-pyridyl)ethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-Bromo-3-fluoropyridin-2-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drug candidates targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-3-fluoropyridin-2-yl)ethanol depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity for these targets, influencing pathways involved in disease processes.
Comparison with Similar Compounds
- 1-(5-Bromo-2-fluoropyridin-3-yl)ethanol
- 1-(3-Bromo-5-fluoropyridin-2-yl)ethanol
- 1-(5-Bromo-3-chloropyridin-2-yl)ethanol
Comparison: 1-(5-Bromo-3-fluoropyridin-2-yl)ethanol is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to its analogs, the presence of both bromine and fluorine atoms in specific positions on the pyridine ring can result in different electronic and steric effects, potentially leading to variations in its chemical behavior and efficacy in various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-(5-bromo-3-fluoropyridin-2-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFNO/c1-4(11)7-6(9)2-5(8)3-10-7/h2-4,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCODOZHTQYYODW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=N1)Br)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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